(2,6-Diethyl-4-methylphenyl)boronic acid

Catalog No.
S2744793
CAS No.
953075-90-6
M.F
C11H17BO2
M. Wt
192.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,6-Diethyl-4-methylphenyl)boronic acid

CAS Number

953075-90-6

Product Name

(2,6-Diethyl-4-methylphenyl)boronic acid

IUPAC Name

(2,6-diethyl-4-methylphenyl)boronic acid

Molecular Formula

C11H17BO2

Molecular Weight

192.07

InChI

InChI=1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3

InChI Key

RJIQZLJNCMHCCN-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1CC)C)CC)(O)O

solubility

not available

(2,6-Diethyl-4-methylphenyl)boronic acid is an organoboron compound characterized by its molecular formula C11H17BO2C_{11}H_{17}BO_2 and a molecular weight of approximately 192.06 g/mol. It appears as a white to yellow solid or semi-solid and is commonly utilized in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various chemical compounds . The compound has a unique structure that includes a boronic acid functional group attached to a diethyl and methyl-substituted phenyl ring.

Medicinal Chemistry

  • Drug Discovery and Development

    (2,6-Diethyl-4-methylphenyl)boronic acid serves as a valuable building block for the synthesis of novel drug candidates due to its unique reactivity and ability to form various chemical bonds. Researchers explore its potential in developing drugs targeting different diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].

  • Protein-Protein Interaction (PPI) Inhibition

    This compound can be incorporated into molecules designed to disrupt protein-protein interactions (PPIs), a critical process in many cellular functions. By inhibiting specific PPIs, researchers aim to develop new therapeutic strategies for various diseases where abnormal protein interactions play a role [].

Organic Chemistry

  • Cross-Coupling Reactions

    (2,6-Diethyl-4-methylphenyl)boronic acid participates in various cross-coupling reactions, a fundamental tool in organic synthesis for constructing complex molecules. These reactions allow researchers to efficiently connect the boronic acid moiety with other functional groups, enabling the creation of diverse organic compounds with desired properties [].

  • Material Science Applications

    The unique properties of this boronic acid derivative have been explored in the development of novel materials with potential applications in various fields. Researchers are investigating its use in creating organic light-emitting diodes (OLEDs), sensors, and catalysts [].

  • Oxidation: This compound can be oxidized to yield corresponding boronic esters or acids.
  • Reduction: It can also undergo reduction to form boranes.
  • Substitution: Notably, it is involved in nucleophilic substitution reactions, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
  • Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
  • Substitution: The presence of palladium catalysts and bases such as potassium carbonate is essential for facilitating Suzuki-Miyaura reactions.

While (2,6-Diethyl-4-methylphenyl)boronic acid's primary applications are in organic chemistry, it exhibits potential biological activity through its role in synthesizing biologically active molecules. Its mechanism of action primarily involves interactions with palladium catalysts during the Suzuki-Miyaura coupling reaction, allowing for the formation of complex organic structures that may possess pharmacological properties .

The synthesis of (2,6-Diethyl-4-methylphenyl)boronic acid typically involves hydroboration techniques. This process entails the addition of a B-H bond across unsaturated bonds (alkenes or alkynes) with syn-selectivity, following an anti-Markovnikov addition pathway.

Industrial Production

In industrial settings, similar hydroboration methods are employed on a larger scale, utilizing specialized equipment to maintain consistent reaction conditions for high-yield production .

(2,6-Diethyl-4-methylphenyl)boronic acid has diverse applications across various fields:

  • Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions for synthesizing carbon-carbon bonds.
  • Biology: The compound is instrumental in creating biologically active molecules and pharmaceuticals.
  • Medicine: It contributes to drug development and therapeutic agents.
  • Industry:

Several compounds share structural characteristics with (2,6-Diethyl-4-methylphenyl)boronic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(Phenyl)boronic acidC6H7BO2C_6H_7BO_2Simpler structure; lacks ethyl substitutions
(3-Methylphenyl)boronic acidC9H11BO2C_9H_{11}BO_2Contains a methyl group at the meta position
(4-Ethylphenyl)boronic acidC9H11BO2C_9H_{11}BO_2Ethyl group at the para position
(2-Ethylphenyl)boronic acidC9H11BO2C_9H_{11}BO_2Ethyl group at the ortho position

The presence of two ethyl groups and one methyl group at specific positions on the phenyl ring distinguishes (2,6-Diethyl-4-methylphenyl)boronic acid from these similar compounds. This unique substitution pattern may influence its reactivity and applications in organic synthesis compared to others .

X-Ray Diffraction Studies of Boronic Acid Derivatives

The structural elucidation of (2,6-Diethyl-4-methylphenyl)boronic acid through X-ray crystallographic analysis reveals fundamental insights into the molecular geometry and solid-state organization of this sterically hindered arylboronic acid derivative. X-ray crystallographic studies of boronic acid derivatives consistently demonstrate that these compounds adopt characteristic structural motifs in the solid state, with the boronic acid functional group exhibiting specific geometric parameters and hydrogen bonding patterns [1] [2].

The molecular structure of (2,6-Diethyl-4-methylphenyl)boronic acid, with the empirical formula C₁₁H₁₇BO₂ and molecular weight of 192.06 g/mol [3], is expected to display the typical tricoordinate boron geometry observed in arylboronic acids. X-ray crystallographic analysis of related arylboronic acids reveals that the carbon-boron bond length typically ranges from 1.55 to 1.59 Å, which is slightly longer than typical carbon-carbon single bonds [1] [4]. The boron-oxygen bond distances in tricoordinate boronic acids fall within the range of 1.35 to 1.38 Å, reflecting the strong boron-oxygen bonding characteristic of these compounds [1] [5].

Parameter(2,6-Diethyl-4-methylphenyl)boronic acidPhenylboronic acid (reference)
Molecular FormulaC₁₁H₁₇BO₂C₆H₅BO₂
Molecular Weight (g/mol)192.06121.93
C-B Bond Length (Å)1.57-1.59 (typical)1.568
B-O Bond Length (Å)1.35-1.38 (typical)1.363-1.378
Dihedral Angle C-C-B-O (°)Variable6.6-21.4

The dihedral angle between the CBO₂ plane and the benzene ring represents a critical structural parameter that influences both the electronic properties and solid-state packing of the compound. In phenylboronic acid, this angle varies between 6.6° and 21.4° for the two independent molecules in the asymmetric unit [1] [6]. The presence of bulky ethyl substituents at the ortho positions in (2,6-Diethyl-4-methylphenyl)boronic acid is expected to induce significant steric strain, potentially resulting in larger dihedral angles and altered molecular conformations compared to less substituted analogs.

The asymmetric unit in arylboronic acid crystal structures commonly contains two distinct molecules that are linked through pairs of oxygen-hydrogen···oxygen hydrogen bonds, forming characteristic dimeric units [1] [7]. These dimeric ensembles are further connected through hydrogen bonding to four other similar units, creating infinite arrays of layers that extend throughout the crystal structure [1]. The hydrogen bonding network represents a fundamental feature of boronic acid crystal packing, with each hydroxyl group participating in both donor and acceptor interactions [7].

Comparative Analysis with Related Arylboronic Acids

The structural parameters of (2,6-Diethyl-4-methylphenyl)boronic acid can be systematically compared with those of related arylboronic acids to understand the effects of substitution pattern and steric hindrance on molecular geometry. Phenylboronic acid serves as the fundamental reference compound, exhibiting orthorhombic crystal symmetry with space group Iba2 [6] [8]. The crystal structure consists of 16 molecules per unit cell, with lattice parameters a = 17.9049(7) Å, b = 15.3264(5) Å, and c = 9.8113(2) Å [6].

Comparative crystallographic studies of methylphenylboronic acid isomers demonstrate that substitution pattern significantly influences molecular conformation and crystal packing [9] [10]. The para-methylphenylboronic acid (4-methylphenylboronic acid) maintains structural similarity to the parent phenylboronic acid, with minimal perturbation of bond lengths and angles [9]. The carbon-carbon bond length at the substitution site shows a characteristic reduction in the CC(CH₃)C ring angle compared to phenylboronic acid, decreasing from approximately 120.0-120.3° to 117.4-118.3° [9] [10].

CompoundMolecular WeightSteric HindranceSubstitution Pattern
Phenylboronic acid121.93LowUnsubstituted
2-Methylphenylboronic acid135.96ModerateOrtho-methyl
4-Methylphenylboronic acid135.96LowPara-methyl
2,6-Dimethoxyphenylboronic acid196.01HighOrtho-dimethoxy
(2,6-Diethyl-4-methylphenyl)boronic acid192.06Very HighOrtho-diethyl, para-methyl

Ortho-substituted arylboronic acids exhibit more pronounced structural deviations due to steric interactions between the substituents and the boronic acid hydroxyl groups [9] [11]. In 2-methylphenylboronic acid, the steric interaction leads to a rotation of the boronic acid moiety relative to the aromatic ring, with the CBO₂ plane twisted by approximately 30° in some conformations [9]. This structural distortion has important implications for both solid-state packing and solution behavior.

The highly substituted (2,6-Diethyl-4-methylphenyl)boronic acid represents an extreme case of steric hindrance, with bulky ethyl groups at both ortho positions creating significant conformational constraints. Comparative analysis with 2,6-dimethoxyphenylboronic acid, which exhibits similar ortho-disubstitution, suggests that the compound will likely adopt a non-planar conformation to minimize steric repulsion [9]. The additional para-methyl substitution further increases the molecular complexity and may influence the hydrogen bonding patterns in the crystal structure.

Crystallographic analysis of related sterically hindered arylboronic acids reveals that increased substitution generally leads to reduced intermolecular interactions and altered solubility profiles [12] [11]. The ortho-substituted compounds often exhibit higher solubility in organic solvents compared to their para-substituted analogs, attributed to weaker intermolecular hydrogen bonding in the crystal structure [12].

Spectroscopic Characterization

Solid-State ¹¹B NMR Spectroscopy

Solid-state ¹¹B nuclear magnetic resonance spectroscopy serves as a powerful analytical tool for characterizing the electronic environment and molecular structure of (2,6-Diethyl-4-methylphenyl)boronic acid. The ¹¹B nucleus, with spin quantum number I = 3/2, exhibits both chemical shift anisotropy and quadrupolar interactions that provide detailed information about the local boron environment [13] [14] [15].

The isotropic chemical shift (δiso) of ¹¹B in arylboronic acids typically falls within the range of 26 to 31 ppm relative to solid sodium borohydride at -42.06 ppm [13] [15]. For (2,6-Diethyl-4-methylphenyl)boronic acid, the expected chemical shift is anticipated to be within 28-32 ppm, consistent with the tricoordinate boron environment characteristic of boronic acids [13] [16]. The chemical shift reflects the electron density around the boron nucleus and can provide insights into the degree of π-electron conjugation between the aromatic ring and the boronic acid moiety [13].

Compoundδ¹¹B Chemical Shift (ppm)Quadrupolar Coupling CQ (MHz)Chemical Shift Anisotropy Ω (ppm)
Phenylboronic acid29.03.2933
4-Methylphenylboronic acid31.02.80-3.1019-40
2-Methylphenylboronic acid28-322.80-3.2930-40
Typical arylboronic acids26-312.66-3.2910-40
(2,6-Diethyl-4-methylphenyl)boronic acidExpected: 28-32Expected: 2.8-3.2Expected: 20-35

The quadrupolar coupling constant (CQ) for ¹¹B in arylboronic acids ranges from 2.66 to 3.29 MHz, with values typically being slightly larger for boronic acids compared to their corresponding esters [13] [17]. The quadrupolar interaction arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the boron nucleus [13]. For (2,6-Diethyl-4-methylphenyl)boronic acid, a CQ value in the range of 2.8-3.2 MHz is expected based on structural analogy with other methylated arylboronic acids [13] [15].

The chemical shift anisotropy (CSA) span (Ω) represents the most sensitive nuclear magnetic resonance parameter for detecting changes in molecular and electronic structure [13] [17]. Values typically range from 10 to 40 ppm for arylboronic acids, with the span being influenced by the dihedral angle between the boronic acid functional group and the aromatic ring system [13]. A positive correlation exists between the span and the dihedral angle (φCCBO), which describes the orientation of the boronic acid group relative to the aromatic system [13].

The solid-state ¹¹B nuclear magnetic resonance spectra are typically acquired at multiple magnetic field strengths (9.4 T and 21.1 T) to enable accurate determination of both quadrupolar and chemical shift anisotropy parameters [13] [17]. The higher field strength (21.1 T) provides enhanced resolution of chemical shift anisotropy effects, which become more pronounced at elevated magnetic fields [13]. Signal enhancement techniques, including modified quadrupolar Carr-Purcell-Meiboom-Gill pulse sequences, can achieve enhancement factors of up to 2.95 relative to conventional acquisition methods [13].

¹³C NMR Analysis of Ipso-Carbon Environments

Carbon-13 nuclear magnetic resonance spectroscopy provides critical information about the carbon framework of (2,6-Diethyl-4-methylphenyl)boronic acid, particularly regarding the ipso-carbon directly bonded to the boron atom. The ipso-carbon represents a unique spectroscopic challenge in arylboronic acid analysis due to the quadrupolar nature of the ¹¹B nucleus and the resulting complex coupling patterns [18] [19] [15].

The ipso-carbon signal in ¹³C nuclear magnetic resonance spectra of arylboronic acids is frequently broadened beyond detection or completely absent due to the quadrupolar relaxation of the directly bonded ¹¹B nucleus [18] [15]. This phenomenon results from the rapid quadrupolar relaxation of ¹¹B, which leads to efficient relaxation of the ipso-carbon and subsequent line broadening [18]. When observable, the ipso-carbon typically appears as a broad signal or may require specialized pulse sequences for detection [15].

Carbon EnvironmentExpected δ¹³C (ppm)Multiplicity
Ipso-carbon (C-B)Often not observedBroad or absent
Ortho-carbons130-140Singlet
Meta-carbons125-135Singlet
Para-carbon135-145Singlet
Ethyl CH₃ groups15-20Singlet
Ethyl CH₂ groups25-30Singlet
Methyl group (para)20-25Singlet

The aromatic carbon signals in (2,6-Diethyl-4-methylphenyl)boronic acid are expected to appear in the typical aromatic region (125-145 ppm), with specific chemical shifts depending on the substitution pattern and electronic effects of the boronic acid and alkyl substituents [19] [20]. The ortho-carbons bearing the ethyl substituents will likely resonate around 130-140 ppm, while the meta-carbons should appear at slightly higher field (125-135 ppm) [20].

The aliphatic carbon signals provide clear evidence for the ethyl and methyl substituents. The ethyl groups contribute two distinct carbon environments: the methyl carbons (CH₃) typically resonate around 15-20 ppm, while the methylene carbons (CH₂) appear around 25-30 ppm [19] [20]. The para-methyl group is expected to resonate around 20-25 ppm, slightly downfield from the ethyl methyl groups due to the different substitution pattern [20].

One-bond indirect ¹³C-¹¹B spin-spin coupling constants (¹JC-B) can occasionally be measured in arylboronic acids and provide valuable structural information [15]. These coupling constants typically range from 50 to 90 Hz and reflect the strength of the carbon-boron bond [15]. The ¹¹B/¹⁰B isotope effect on the ¹³C chemical shift of ipso-carbons has been observed and discussed in relation to residual dipolar coupling effects [15].

Quantitative ¹³C nuclear magnetic resonance analysis using short relaxation delays has proven effective for determining ratios between different carbon environments and can be particularly useful for characterizing substitution patterns [19]. The technique enables accurate integration ratios to be obtained in less than 30 minutes using relatively small sample quantities (typically 10 mg or less) [19].

Infrared Spectroscopic Identification of Functional Groups

Infrared spectroscopy provides definitive identification of the characteristic functional groups present in (2,6-Diethyl-4-methylphenyl)boronic acid through analysis of specific vibrational modes. The boronic acid functional group exhibits distinctive absorption bands that enable unambiguous identification and structural characterization [21] [22] [23] [24].

The most characteristic infrared absorption of boronic acids occurs in the 3200-3500 cm⁻¹ region, corresponding to the oxygen-hydrogen stretching vibrations of the boronic acid hydroxyl groups [21] [22] [23]. This absorption typically appears as a broad, medium-intensity band due to hydrogen bonding interactions in the solid state [21] [22]. The broadness of this absorption distinguishes it from the sharper oxygen-hydrogen stretches observed in alcohols and provides immediate identification of the boronic acid functionality [22] [23].

Functional GroupWavenumber (cm⁻¹)Intensity
B-O stretch1300-1400Strong
O-H stretch (boronic acid)3200-3500 (broad)Broad, medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Strong
C-C stretch (aromatic)1450-1600Variable
C-H bend (aromatic)700-900Medium
B-O-H bend1000-1200Medium

The boron-oxygen stretching vibration appears as a strong absorption in the 1300-1400 cm⁻¹ region [21] [24]. This band is typically well-resolved and provides clear evidence for the presence of the boronic acid functional group [24]. The boron-oxygen-hydrogen bending vibrations contribute additional absorptions in the 1000-1200 cm⁻¹ region [21].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [21] [22] [25]. These absorptions are characteristic of aromatic systems and confirm the presence of the phenyl ring in the molecule. The aliphatic carbon-hydrogen stretching vibrations from the ethyl and methyl substituents appear as strong absorptions in the 2850-3000 cm⁻¹ region [21] [22].

The aromatic carbon-carbon stretching vibrations typically appear as variable intensity bands in the 1450-1600 cm⁻¹ region [21] [25]. These absorptions provide information about the aromatic ring structure and can be influenced by the nature and position of substituents. The aromatic carbon-hydrogen bending vibrations contribute medium-intensity absorptions in the 700-900 cm⁻¹ region [21] [25].

Infrared spectroscopy has been extensively used to monitor the dehydration of boronic acids to form boroxines [14]. The transformation from boronic acid to boroxine is accompanied by changes in the oxygen-hydrogen stretching region, with the disappearance of the broad boronic acid absorption and the appearance of new vibrational modes characteristic of the cyclic boroxine structure [14]. This capability makes infrared spectroscopy valuable for monitoring thermal stability and degradation pathways of arylboronic acids.

Thermodynamic Properties

Melting Point and Thermal Stability

The thermal properties of (2,6-Diethyl-4-methylphenyl)boronic acid reflect the complex interplay between molecular structure, intermolecular interactions, and steric effects characteristic of highly substituted arylboronic acids. While specific melting point data for this compound is not currently available in the literature, comparative analysis with structurally related methylphenylboronic acids provides insight into expected thermal behavior [26] [27] [28].

Methylphenylboronic acids exhibit melting points ranging from 162°C for 2-methylphenylboronic acid to 263°C for 4-methylphenylboronic acid [26] [29]. The significant variation in melting points among isomers reflects differences in crystal packing efficiency and intermolecular hydrogen bonding strength [12]. Ortho-substituted arylboronic acids generally exhibit lower melting points compared to their meta and para analogs due to weaker intermolecular interactions resulting from steric hindrance [12].

Property(2,6-Diethyl-4-methylphenyl)boronic acidReference Compounds
Melting Point (°C)Not reported162-264°C (tolylboronic acids)
Thermal StabilityStable to ~200°CVariable
Dehydration Temperature (°C)~80-110 (typical)80-240°C

The thermal stability of arylboronic acids is fundamentally limited by their tendency to undergo dehydration reactions forming boroxines according to the reaction: 3 R-B(OH)₂ → R₃B₃O₃ + 3 H₂O [27] [30]. This dehydration process typically occurs at temperatures ranging from 80°C to 240°C, depending on the substitution pattern and steric environment [27] [28]. For ortho-substituted arylboronic acids, dehydration often occurs at lower temperatures due to destabilization of the hydrogen-bonded crystal structure [12].

Thermogravimetric analysis of aromatic boronic acids reveals that thermal degradation typically initiates with dehydration, followed by further decomposition at elevated temperatures [28]. Some arylboronic acids demonstrate remarkably high thermal stability, with initial degradation temperatures reaching 240°C and residual material persisting even at 600°C [28]. The thermal stability generally correlates with the strength of intermolecular hydrogen bonding and crystal packing efficiency.

The dehydration enthalpy for boronic acids has been calculated to range from exothermic to slightly endothermic, depending on the substituent [27]. For most arylboronic acids, the dehydration reaction is predicted to be exothermic, with enthalpy changes typically ranging from -5 to -15 kcal/mol [27]. However, these values are sensitive to the computational method employed and the specific substituent effects [27].

The presence of bulky ethyl substituents at the ortho positions in (2,6-Diethyl-4-methylphenyl)boronic acid is expected to significantly influence thermal behavior. Increased steric hindrance typically leads to weaker intermolecular interactions, potentially resulting in lower melting points and reduced thermal stability compared to less substituted analogs [12]. The compound is expected to undergo dehydration at temperatures around 80-110°C, consistent with other ortho-substituted arylboronic acids [12].

Solubility Profile in Organic Solvents

The solubility characteristics of (2,6-Diethyl-4-methylphenyl)boronic acid in organic solvents are governed by the balance between intermolecular hydrogen bonding, steric effects, and solvation interactions. Systematic solubility studies of related arylboronic acids provide valuable insight into the expected behavior of this highly substituted derivative [31] [12] [32].

Arylboronic acids generally exhibit high solubility in polar organic solvents such as acetone, methanol, and ethanol, while showing poor solubility in non-polar hydrocarbon solvents [31] [12]. The solubility pattern reflects the polar nature of the boronic acid functional group and its capacity for hydrogen bonding with protic and polar aprotic solvents [31].

SolventSolubilityComments
ChloroformModerateGood solvating properties
AcetoneGoodHydrogen bond accepting
MethanolGoodProtic, hydrogen bonding
WaterPoorLimited hydrophilic character

Comparative solubility studies of isobutoxyphenylboronic acid isomers demonstrate that ortho-substitution significantly enhances solubility in organic solvents [31] [12]. The ortho-isobutoxyphenylboronic acid exhibits substantially higher solubility than meta and para isomers across all tested solvents [31]. This enhanced solubility is attributed to intramolecular hydrogen bonding between the boronic acid hydroxyl group and the ortho-substituent, which reduces intermolecular hydrogen bonding in the crystal structure [12].

The solubility ranking for most arylboronic acids follows the order: ketones > ethers > chloroform > hydrocarbons [31] [12]. In 3-pentanone, arylboronic acids typically exhibit the highest solubility, while methylcyclohexane provides the lowest solubility [31]. Chloroform occupies an intermediate position, with solubility values generally falling between those observed in ketones and hydrocarbons [31].

For (2,6-Diethyl-4-methylphenyl)boronic acid, the presence of bulky ethyl substituents at both ortho positions is expected to significantly enhance solubility in organic solvents compared to less substituted analogs. The steric hindrance reduces the efficiency of intermolecular hydrogen bonding, leading to weaker crystal packing and enhanced solubility [12]. The compound is anticipated to show good solubility in acetone and methanol, moderate solubility in chloroform, and poor solubility in hydrocarbon solvents.

The introduction of alkyl substituents into phenylboronic acid generally increases solubility in most organic solvents compared to the parent compound [31] [12]. However, the effect is highly dependent on the substitution pattern, with ortho-substitution providing the most pronounced enhancement [12]. The additional para-methyl group in (2,6-Diethyl-4-methylphenyl)boronic acid may provide further modest increases in solubility through enhanced lipophilicity.

Dates

Last modified: 08-16-2023

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